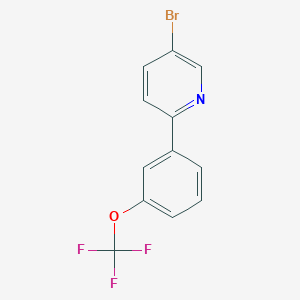

5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine

Description

5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 5-position of the pyridine ring and a 3-(trifluoromethoxy)phenyl substituent at the 2-position. Key properties include:

- Molecular Formula: C₁₂H₇BrF₃NO

- Molecular Weight: 318.10 g/mol

- CAS Registry Number: 1449578-59-9

The trifluoromethoxy group (-OCF₃) and bromine atom contribute to its electron-deficient aromatic system, making it a valuable intermediate in medicinal chemistry and materials science. Its structural uniqueness lies in the combination of a pyridine core, bromine as a leaving group, and the lipophilic trifluoromethoxyphenyl substituent.

Properties

IUPAC Name |

5-bromo-2-[3-(trifluoromethoxy)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF3NO/c13-9-4-5-11(17-7-9)8-2-1-3-10(6-8)18-12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJTXCCSMVMUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-bromo-2-chloropyridine with 3-(trifluoromethoxy)phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, particularly in treating inflammatory diseases and cancer. Its structure allows it to act as a ligand in biological assays, influencing various biochemical pathways.

- Case Study : Research has shown that trifluoromethylpyridines can inhibit specific enzymes involved in inflammatory responses, suggesting that derivatives like 5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine may exhibit similar effects .

Agrochemicals

This compound is part of the larger family of trifluoromethylpyridines, which have been widely used in crop protection. These compounds are known for their effectiveness against pests and diseases that affect agricultural productivity.

- Application Example : The introduction of trifluoromethyl groups enhances the potency of agrochemicals by improving their stability and efficacy against target organisms .

Material Science

In materials science, this compound can be utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the trifluoromethoxy group make it suitable for applications in electronic components.

- Research Insight : Studies indicate that compounds with trifluoromethyl groups can improve charge transport properties in OLEDs, leading to better performance metrics.

Comparative Data Table

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Phenoxy vs. Phenyl Linkage: Compound 22a () replaces the phenyl group with a phenoxy (-O-C₆H₄-) linkage, increasing oxygen content and altering electron distribution. This reduces steric bulk but may decrease stability under acidic conditions compared to the direct C–C bond in the main compound .

- Trifluoromethoxy Position : The main compound’s 3-(trifluoromethoxy)phenyl group differs from 22a ’s 4-substituted analogue. The para-substitution in 22a may enhance planarity and π-stacking interactions in biological targets .

Functional Group Modifications

- Sulfonamide Derivatives : Compound 95 () introduces a sulfonamide group, increasing polarity and hydrogen-bonding capacity. This modification is critical for targeting enzymes or receptors in medicinal chemistry .

- Simplified Analogues : 5-Bromo-2-(trifluoromethoxy)pyridine () lacks the phenyl ring, reducing molecular weight by ~60 g/mol. This simplification may improve solubility but reduce binding affinity in hydrophobic pockets .

Steric and Crystallinity Effects

- Multi-Substituted Derivatives : Compound 7e () incorporates nitro, benzyloxy, and trifluoromethyl groups, resulting in a high molecular weight (502.76 g/mol) and elevated melting point (122–124°C). These features suggest enhanced crystallinity and thermal stability, advantageous for solid-state applications .

Biological Activity

5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supplemented with data tables for clarity.

Chemical Structure and Properties

The compound has the chemical formula and features a pyridine ring substituted with a bromine atom and a trifluoromethoxy group. Its structure can be represented as follows:

Research indicates that this compound interacts with various biological targets, primarily through its electrophilic nature. The trifluoromethoxy group enhances lipophilicity, potentially increasing membrane permeability and facilitating interactions with cellular targets such as proteins and nucleic acids.

- Inhibition of Enzymatic Activity : The compound shows promise as an inhibitor of certain enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may act on neurotransmitter receptors, particularly in the central nervous system, suggesting potential applications in neuropharmacology.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties, particularly against various cancer cell lines. For instance:

- MDA-MB-231 (Triple-Negative Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value of approximately 0.126 µM, indicating potent activity against this aggressive cancer type .

- Selectivity : The compound displayed a 20-fold selectivity for cancerous cells over non-cancerous cells, underscoring its potential as a targeted therapeutic agent .

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 0.126 | 20-fold over MCF10A (non-cancer) |

| Enzyme Inhibition | Matrix Metalloproteinases | Not Determined | Significant inhibition observed |

Case Studies

- Case Study on Antimicrobial Activity : In a study investigating new drug candidates for tuberculosis, derivatives of pyridine including this compound were found to enhance metabolic stability and efficacy against Mycobacterium tuberculosis in mouse models . This suggests that modifications to the pyridine scaffold can lead to improved therapeutic profiles.

- Neuropharmacological Applications : Another study evaluated the effects of similar compounds on neurotransmitter receptors, demonstrating that fluorinated derivatives can enhance binding affinity and modulate receptor activity effectively . This opens avenues for exploring the compound's role in treating neurological disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.